molecular formula C21H17N3OS2 B10947665 (5Z)-3-(1-phenylethyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1-phenylethyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10947665
M. Wt: 391.5 g/mol
InChI Key: IZUZWPDNMYRDCY-SFQUDFHCSA-N
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Description

3-(1-PHENYLETHYL)-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolone ring, a pyrazole moiety, and phenyl groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-PHENYLETHYL)-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the thiazolone ring through cyclization reactions.
  • Introduction of the pyrazole moiety via condensation reactions.
  • Attachment of phenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the thiazolone or pyrazole rings.

    Reduction: Reduction reactions could modify the functional groups attached to the rings.

    Substitution: Phenyl groups might be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used, but could include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a catalyst or catalyst precursor in organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Investigation of its binding affinity to various biological receptors.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Incorporation into drug formulations for enhanced efficacy.

Mechanism of Action

The mechanism of action of 3-(1-PHENYLETHYL)-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interaction with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Phenylethyl)-5-[(E)-1-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
  • 3-(1-Phenylethyl)-5-[(E)-1-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-thione

Uniqueness

The uniqueness of 3-(1-PHENYLETHYL)-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific structural features, such as the combination of the thiazolone ring with the pyrazole moiety and phenyl groups, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C21H17N3OS2

Molecular Weight

391.5 g/mol

IUPAC Name

4-hydroxy-3-(1-phenylethyl)-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C21H17N3OS2/c1-14(15-8-4-2-5-9-15)24-20(25)18(27-21(24)26)12-17-13-22-23-19(17)16-10-6-3-7-11-16/h2-14,25H,1H3/b17-12+

InChI Key

IZUZWPDNMYRDCY-SFQUDFHCSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=C(SC2=S)/C=C/3\C=NN=C3C4=CC=CC=C4)O

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=C(SC2=S)C=C3C=NN=C3C4=CC=CC=C4)O

Origin of Product

United States

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